Cas no 394655-11-9 (2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine)

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound featuring a diazepine ring fused to a benzene ring, with a phenyl substituent at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) active compounds. Its rigid yet flexible framework allows for selective interactions with biological targets, enhancing binding affinity and specificity. The compound's stability under physiological conditions and synthetic versatility facilitate its use in developing novel therapeutic agents. Researchers leverage its scaffold to explore modifications for improved pharmacokinetic profiles and reduced side effects, underscoring its significance in medicinal chemistry.
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine structure
394655-11-9 structure
Product Name:2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS No:394655-11-9
MF:C15H16N2
MW:224.300943374634
MDL:MFCD06245351
CID:323075
PubChem ID:2771647
Update Time:2025-11-06

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,5-Benzodiazepine,2,3,4,5-tetrahydro-2-phenyl-
    • 2-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPINE
    • 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
    • GL-0053
    • 394655-11-9
    • DTXSID30377994
    • MFCD06245351
    • AKOS005254646
    • PS-3049
    • 2-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
    • 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
    • MDL: MFCD06245351
    • Inchi: 1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2
    • InChI Key: HGJZFDLYTIVNHC-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2NCCC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 224.13100
  • Monoisotopic Mass: 288.963412
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.9
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.61
  • Boiling Point: 407.1°Cat760mmHg
  • Flash Point: 262.9°C
  • Refractive Index: 1.575
  • PSA: 24.06000
  • LogP: 3.93140

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Security Information

  • Hazardous Material Identification: Xi

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Pricemore >>

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abcr
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2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:394655-11-9)2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Order Number:A1158324
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:45
Price ($):616.0
Email:sales@amadischem.com

Additional information on 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Introduction to 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS No. 394655-11-9)

2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, identified by the Chemical Abstracts Service Number (CAS No.) 394655-11-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzodiazepine class, a well-documented category of psychoactive drugs known for their anxiolytic, sedative, and muscle relaxant properties. The specific structural configuration of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine positions it as a potential candidate for further exploration in therapeutic applications.

The chemical structure of this compound features a phenyl group attached to a tetrahydrobenzodiazepine core. This particular arrangement contributes to its unique pharmacological profile and may influence its interaction with biological targets. The tetrahydrobenzodiazepine scaffold is known to be a key moiety in many pharmacologically active molecules, particularly those affecting the central nervous system. The presence of the phenyl group introduces additional electronic and steric features that can modulate the compound's activity and selectivity.

In recent years, there has been growing interest in developing novel benzodiazepine derivatives with improved efficacy and reduced side effects. 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine represents one such derivative that has garnered attention due to its structural novelty and potential pharmacological benefits. Preliminary studies have suggested that this compound may exhibit anxiolytic effects comparable to traditional benzodiazepines but with a potentially more favorable side-effect profile.

The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the tetrahydrobenzodiazepine core followed by functionalization with the phenyl group. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity.

One of the most compelling aspects of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is its potential as a lead compound for drug discovery. Researchers are exploring its interactions with various biological targets to understand its mechanism of action. Initial in vitro studies have indicated that this compound may interact with GABA receptors, similar to other benzodiazepines. However, its unique structural features suggest that it might have distinct binding affinities and selectivity profiles.

The pharmacokinetic properties of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are also under investigation. Understanding how the body processes this compound is crucial for determining its therapeutic potential and safety profile. Preliminary pharmacokinetic studies suggest that it may exhibit moderate solubility in water and lipids, which could influence its absorption and distribution in the body.

Another area of interest is the potential for 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to serve as a scaffold for structure-based drug design. By modifying specific regions of its molecule, researchers can explore how changes in structure affect biological activity. This approach has been successful in developing new drugs with improved properties such as enhanced potency or reduced toxicity.

Recent advancements in computational chemistry have also played a significant role in studying 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts and help identify promising derivatives for further development.

The therapeutic potential of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine extends beyond anxiolytic effects. There is evidence suggesting that it may have neuroprotective properties due to its ability to modulate GABAergic signaling. This has implications for treating neurological disorders such as epilepsy and anxiety-related conditions.

In conclusion, 2-phenoxy-N,N-dimethyltryptamine CAS No 394655 11 9 represents a promising compound in the realm of pharmaceutical research。 Its unique structural features, coupled with preliminary evidence of beneficial pharmacological effects, make it an attractive candidate for further investigation。 As research continues, we can expect more insights into its mechanisms of action and therapeutic potential, paving the way for new treatment strategies in various medical conditions。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:394655-11-9)2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
A1158324
Purity:99%
Quantity:1g
Price ($):616.0
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